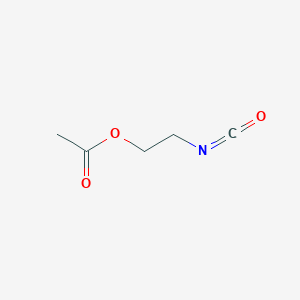

2-Isocyanatoethyl acetate

Description

Overview of Ester-Containing Isocyanates as Synthetic Intermediates

Ester-containing isocyanates represent a class of bifunctional monomers that couple the reactive nature of the isocyanate group with the diverse chemical possibilities offered by the ester group. This combination allows for the design of polymers with built-in functionalities or the potential for post-polymerization modification. The ester group can serve various roles: it can be a stable structural element influencing the polymer's physical properties, or it can be a "protected" functional group that can be later hydrolyzed to reveal a carboxylic acid or hydroxyl group.

This dual functionality makes ester-containing isocyanates valuable intermediates in the synthesis of functional polymers. For instance, they can be used to introduce pendant ester groups along a polymer backbone, which can then be modified to alter the polymer's solubility, introduce cross-linking sites, or attach bioactive molecules. The specific nature of the ester (e.g., methyl, ethyl, or more complex structures) can be chosen to fine-tune the properties of the final material.

Significance of 2-Isocyanatoethyl Acetate (B1210297) in Polyaddition and Functionalization Research

2-Isocyanatoethyl acetate stands out as a particularly significant monomer within the family of ester-containing isocyanates. Its structure, featuring a reactive isocyanate group separated from an acetate group by an ethyl bridge, provides a unique set of opportunities for polymer chemists. The isocyanate group readily participates in polyaddition reactions to form polyurethane or polyurea backbones. wikipedia.orgwestlake.edu.cn Simultaneously, the acetate group serves as a latent hydroxyl group.

This "masked" hydroxyl functionality is a key feature of this compound. The acetate group is relatively stable during the initial polymerization but can be selectively cleaved under specific conditions, typically through hydrolysis with acid or base, to reveal a pendant hydroxyl group. commonorganicchemistry.comnih.govorganic-chemistry.org This post-polymerization deprotection strategy allows for the creation of polymers with controlled hydroxyl functionality, which can then be used for a variety of purposes, such as:

Introducing hydrophilicity: The conversion of acetate groups to hydroxyl groups can dramatically increase the water solubility of a polymer.

Creating crosslinking sites: The newly formed hydroxyl groups can serve as reactive sites for crosslinking reactions, leading to the formation of hydrogels or thermoset materials.

Grafting side chains: Other polymer chains or molecules can be grafted onto the polymer backbone via the hydroxyl groups.

Surface modification: The hydroxyl groups can be used to modify the surface properties of materials, for example, by attaching biocompatible or anti-fouling moieties. usda.govacs.org

Recent research has highlighted the utility of this compound and its derivatives in creating thermoresponsive polymers. nih.govrsc.orgmdpi.com These "smart" materials exhibit a lower critical solution temperature (LCST), meaning they undergo a reversible phase transition from soluble to insoluble in water as the temperature is raised. mdpi.com This behavior is of great interest for applications in drug delivery, tissue engineering, and sensors. rsc.org For example, polymers of 2-(N-alkylacrylamide)ethyl acetates have been synthesized and their thermoresponsive properties investigated, demonstrating how the ester functionality can be leveraged to create sophisticated, environmentally sensitive materials. nih.govmdpi.com

Furthermore, the related monomer, 2-isocyanatoethyl methacrylate (B99206) (IEM), which contains a polymerizable methacrylate group instead of an acetate group, has been extensively used to functionalize surfaces and create novel composites. usda.govacs.orgmdpi.com For instance, IEM has been used to modify cellulose (B213188) nanocrystals, introducing reactive acrylic groups that can then be polymerized to create reinforced composite materials with improved properties. usda.govacs.org This work underscores the broad potential of isocyanatoethyl esters in materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanatoethyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSDMDPSGIXPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isocyanatoethyl Acetate

Classical Synthesis Approaches via Acetic Acid Derivatives and Isocyanate Precursors

Classical methods for the synthesis of 2-isocyanatoethyl acetate (B1210297) and its analogs have traditionally relied on the reaction of readily available starting materials such as acetic acid derivatives and precursors to the isocyanate group. These methods, while established, often involve the use of hazardous reagents.

One of the most common classical strategies for forming the isocyanate group is the use of phosgene (B1210022) or its safer equivalents, such as diphosgene or triphosgene. A plausible and established route to analogous compounds like ethyl 2-isocyanatoacetate involves the reaction of an amino-functionalized acetate with a phosgene source. prepchem.comnih.gov In the case of 2-isocyanatoethyl acetate, this would involve the phosgenation of 2-aminoethyl acetate. This precursor, 2-aminoethyl acetate, can be synthesized from the esterification of ethanolamine (B43304) with acetic acid or acetyl chloride.

Another classical approach involves the reaction of an alcohol with an isocyanatoacetyl chloride. For example, the synthesis of ethyl 2-isocyanatoacetate has been achieved by reacting ethanol (B145695) with 2-isocyanatoacetyl chloride. prepchem.comnih.gov Adapting this to the target molecule, this compound could potentially be synthesized by reacting 2-hydroxyethyl acetate (ethylene glycol monoacetate) with a suitable isocyanate precursor.

A further classical method that can be considered is the Curtius rearrangement. This involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate. For the synthesis of this compound, this would require the preparation of 2-acetoxyacetyl azide from the corresponding acid chloride and an azide salt.

| Precursor 1 | Precursor 2 | Reagent/Condition | Product | Classical Method |

| 2-Aminoethyl acetate | Phosgene (or equivalent) | Inert solvent | This compound | Phosgenation |

| 2-Hydroxyethyl acetate | Isocyanatoacetyl chloride | Base | This compound | Acylation |

| 2-Acetoxyacetyl azide | Heat or UV light | Inert solvent | This compound | Curtius Rearrangement |

Emerging Synthetic Techniques for Isocyanatoethyl Esters

In recent years, there has been a significant drive towards developing more sustainable, efficient, and safer methods for the synthesis of isocyanates. These emerging techniques often focus on avoiding hazardous reagents like phosgene and employing continuous manufacturing processes and catalytic systems.

Flow Chemistry Approaches for Analogous Isocyanoacetates

Flow chemistry has emerged as a powerful tool for the safe and efficient synthesis of hazardous intermediates and products. The synthesis of ethyl isocyanoacetate, a structural analog of this compound, has been successfully demonstrated using flow chemistry. tue.nl This approach offers several advantages, including precise control over reaction parameters, enhanced safety due to the small reaction volumes, and the ability to telescope reaction steps, thereby reducing purification and handling of unstable intermediates.

A typical flow setup for the synthesis of analogous isocyanoacetates might involve the reaction of an N-formylglycine derivative with a dehydrating agent in a continuous flow reactor to generate the isocyanoacetate in situ. This can then be immediately used in a subsequent reaction step. The principles of this approach could be readily adapted for the synthesis of this compound, potentially starting from a suitably protected 2-aminoethyl acetate derivative.

Catalytic Systems in this compound Synthesis

The development of catalytic systems for isocyanate synthesis is a major area of research, with a focus on phosgene-free routes. Transition metal catalysis, in particular, has shown great promise in this area. epo.org

One potential catalytic approach for the synthesis of this compound is the catalytic carbonylation of a suitable nitrogen-containing precursor. For instance, the catalytic carbonylation of 2-acetoxyethylamine in the presence of an oxidant could, in principle, yield the desired isocyanate. Various transition metal catalysts, including those based on palladium and rhodium, have been investigated for carbonylation reactions. nih.gov

Another area of interest is the use of catalysts to promote the Lossen rearrangement under milder conditions. This would provide a phosgene-free route from a hydroxamic acid derivative. chemicalbook.com Furthermore, cobalt-catalyzed C-H bond amidation with isocyanates has been reported, which, while not a direct synthesis of the isocyanate, highlights the utility of transition metals in isocyanate chemistry. acs.org The role of acetate anions in catalyzing the formation of isocyanurates from isocyanates also suggests that catalytic amounts of acetate could play a role in the synthesis or subsequent reactions of this compound. acs.org

| Catalytic Approach | Precursor(s) | Catalyst Example | Potential Product |

| Catalytic Carbonylation | 2-Acetoxyethylamine, CO, Oxidant | Palladium or Rhodium complex | This compound |

| Catalyzed Lossen Rearrangement | 2-Acetoxyacetohydroxamic acid | Transition metal complex | This compound |

| Phosgene-Free Routes | Nitro-compounds, CO | Various | Carbamate precursor to isocyanate |

Fundamental Reactivity and Reaction Mechanisms of the 2 Isocyanatoethyl Acetate Moiety

Reactions of the Isocyanate Group with Hydroxyl-Containing Species

The reaction between an isocyanate and a hydroxyl-containing compound (an alcohol) is a cornerstone of polyurethane chemistry, resulting in the formation of a urethane (B1682113) linkage. orgsyn.orgpoliuretanos.net This reaction is an exothermic nucleophilic addition. poliuretanos.netchemicalbook.com

The fundamental reaction involves the nucleophilic attack of the oxygen atom from the hydroxyl group on the electrophilic carbon atom of the isocyanate group. Simultaneously, the hydrogen atom from the hydroxyl group transfers to the nitrogen atom of the isocyanate. nih.gov This concerted mechanism results in the formation of a stable urethane bond (-NH-C(O)-O-).

This reaction is highly versatile and has been employed to functionalize various substrates. For instance, the isocyanate moiety of 2-isocyanatoethyl methacrylate (B99206) (a closely related compound) has been shown to react with the surface hydroxyl groups of cellulose (B213188) nanocrystals and wood to form covalent urethane bonds, thereby modifying the material's properties. acs.orgrsc.org Similarly, 2-isocyanatoethyl (meth)acrylate reacts with alcoholic compounds to yield the corresponding carbamate. beilstein-journals.org The general reaction is as follows:

R-N=C=O + R'-OH → R-NH-C(O)-O-R' (Isocyanate + Alcohol → Urethane)

The formation of polyurethanes is characterized as a step-growth polymerization, and its kinetics can often be described by second-order reaction models. core.ac.ukutwente.nl The rate of the reaction is dependent on the concentrations of both the isocyanate and the hydroxyl reactants.

The activation energy for the uncatalyzed reaction between an isocyanate and an alcohol is significant, typically falling in the range of 40 to 90 kJ/mol for polyurethane synthesis. researchgate.net For a model reaction between phenyl isocyanate and methanol, the activation energy barrier has been calculated to be approximately 120 kJ/mol. nih.gov The reaction is thermodynamically favorable, with reaction enthalpies generally ranging from -40 to -80 kJ/mol. researchgate.net A study on a specific polyurethane system reported an activation enthalpy (ΔH) of 40.2 kJ/mol and a negative activation entropy (ΔS) of -173.5 J/K·mol for the uncatalyzed reaction, indicating a more ordered transition state. researchgate.net

Kinetic studies on specific systems, such as the reaction of isocyanatoethyl methacrylate (ICEM) with hydroxyapatite (B223615), have confirmed that the process follows a second-order reaction mechanism. utwente.nl The rate constant (k) for urethane formation increases with temperature, following the Arrhenius equation. ajol.info

Table 1: Thermodynamic and Kinetic Parameters for Urethane Formation

| Parameter | Typical Value Range | Description |

| Activation Energy (Ea) | 40 - 120 kJ/mol nih.govresearchgate.net | The minimum energy required to initiate the reaction between the isocyanate and hydroxyl groups. |

| Reaction Enthalpy (ΔH) | -40 to -80 kJ/mol researchgate.net | The heat released during the exothermic urethane formation reaction. |

| Activation Entropy (ΔS)* | Often negative researchgate.net | Indicates the formation of a more ordered transition state complex during the reaction. |

| Reaction Order | Typically 2nd Order core.ac.ukutwente.nl | The reaction rate is dependent on the concentration of both reactants. |

To overcome the relatively high activation energy and increase reaction rates, catalysts are almost always employed in urethane formation. wernerblank.com The catalytic activity depends on the catalyst's ability to activate either the isocyanate or the hydroxyl group.

Common catalysts fall into two main categories:

Tertiary Amines: Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) function by forming a complex with the alcohol, making the hydroxyl proton more acidic and the oxygen more nucleophilic. poliuretanos.netnih.gov This facilitates the attack on the isocyanate carbon.

Organometallic Compounds: Tin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), have historically been widely used. wernerblank.comresearchgate.net However, due to toxicity concerns, alternatives like zirconium and bismuth chelates are being developed. wernerblank.com These catalysts typically operate through an insertion mechanism, where the alcohol coordinates with the metal center, enhancing its nucleophilicity, followed by insertion of the isocyanate. wernerblank.com

The choice of catalyst can influence the reaction pathway. For instance, in reactions with molecules containing both phenolic and aliphatic hydroxyl groups, an organotin catalyst (DBTDL) favors the reaction with the aliphatic OH group, whereas a tertiary amine catalyst (DABCO) favors the reaction with the more acidic phenolic OH group at room temperature. researchgate.net Acetate (B1210297) anions have also been shown to act as nucleophilic catalysts in the reactions of isocyanates. nih.gov The presence of catalysts can dramatically lower the activation energy barrier for urethane formation by more than 100 kJ/mol. nih.gov

Reactions of the Isocyanate Group with Amine-Containing Species

The reaction between an isocyanate and a primary or secondary amine is extremely rapid and leads to the formation of a urea (B33335) linkage. poliuretanos.netcommonorganicchemistry.com

The reaction proceeds via a nucleophilic addition mechanism similar to that with alcohols. The lone pair of electrons on the highly nucleophilic nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. researchgate.net This reaction is generally much faster than the corresponding reaction with alcohols and typically does not require catalysis. poliuretanos.netcommonorganicchemistry.com

The formation of urea derivatives from the reaction of 2-isocyanatoethyl methacrylate with amines has been documented. smolecule.com A closely related compound, 2-isocyanatophenyl acetate, also reacts with amines to form the corresponding urea derivatives, although other reaction pathways can occur depending on the conditions and amine basicity. researchgate.net The general reaction is as follows:

R-N=C=O + R'-NH₂ → R-NH-C(O)-NH-R' (Isocyanate + Primary Amine → Substituted Urea)

This reaction is fundamental in the synthesis of polyurea polymers and for modifying materials with amine functionalities. researchgate.netdergipark.org.tr

The basicity of the amine plays a critical role in its reactivity towards the isocyanate group. The nucleophilicity of the amine is directly related to its basicity; a more basic amine is a stronger nucleophile and will react more rapidly. gvchem.com

Several factors influence the basicity of an amine:

Inductive Effects: Electron-donating groups, such as alkyl groups, increase the electron density on the nitrogen atom, making the amine more basic and thus more reactive towards isocyanates. pharmaguideline.comsavemyexams.com Consequently, aliphatic amines react more quickly than aromatic amines. poliuretanos.net

Delocalization: In aromatic amines (e.g., aniline), the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring. savemyexams.com This reduces the electron density on the nitrogen, making the amine less basic and less nucleophilic.

Steric Hindrance: Bulky substituents on or near the nitrogen atom can sterically hinder the approach to the electrophilic isocyanate carbon, slowing the reaction rate. gvchem.com

Research on 2-isocyanatophenyl acetate has shown that the reaction pathway is highly dependent on the amine's basicity. researchgate.net The study found that the formation of certain products only proceeds with amines that possess a basicity above a specific threshold (pKb > 3.80). researchgate.net Weaker bases, such as arylamines containing electron-withdrawing fluorine atoms, react less readily. researchgate.net

Intramolecular Reactivity and Cyclization Pathways for Related Isocyanates

While specific studies on the intramolecular cyclization of 2-isocyanatoethyl acetate are not extensively documented, the reactivity of related isocyanates provides significant insight into potential pathways. The presence of both an electrophilic isocyanate group and a nucleophilic ester group within the same molecule, separated by an ethyl bridge, creates the potential for intramolecular reactions, although this is generally less favored than intermolecular reactions with more potent nucleophiles.

Research into analogous compounds, particularly those where the ester or other functionalities can be activated, demonstrates various cyclization possibilities. For instance, the reaction of 2-isocyanatophenyl acetate, an aromatic analogue, with amines or water leads to the formation of an intermediate 2-isocyanatophenol. This intermediate readily undergoes intramolecular cyclization to produce 2-benzoxazolinone. researchgate.net This type of reaction highlights how the modification of one part of the molecule (hydrolysis of the acetate) can trigger a subsequent intramolecular cyclization event. researchgate.net

Other related reactions show that isocyanates can participate in cyclization when reacted with compounds containing active methylene (B1212753) groups. For example, the reaction of phenyl isocyanate with malonic esters in the presence of a base can lead to the formation of cyclic structures like barbituric acid derivatives. researchgate.net Similarly, palladium-catalyzed cyclization of 2-butenylene dicarbamates, formed from the corresponding diol and isocyanates, yields 4-vinyloxazolidin-2-ones. researchgate.net These examples underscore the propensity of isocyanates to form heterocyclic systems under appropriate conditions with suitable reaction partners.

In the context of this compound, direct intramolecular cyclization would require the carbonyl oxygen of the acetate group to act as a nucleophile attacking the isocyanate carbon. This is generally not a favorable process without catalysis or transformation of the ester group. However, the potential for such pathways exists, particularly under thermal stress or in the presence of specific catalysts that could activate the ester group.

Investigations of Potential Side Reactions and Byproduct Formation

The high reactivity of the isocyanate group makes this compound susceptible to a variety of side reactions, leading to the formation of numerous byproducts. sci-hub.se These reactions can compete with the desired reaction pathway, impacting product purity and yield. The most common side reactions are driven by the presence of nucleophiles, including water, alcohols, amines, and even the urethane product itself.

Reaction with Water (Moisture): One of the most significant side reactions involves water. Isocyanates react with water to form an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.orgsmolecule.comscbt.com The amine formed is highly reactive and can subsequently react with another isocyanate molecule to form a disubstituted urea, a common impurity in polyurethane synthesis. wikipedia.org This reaction can also cause foaming due to the release of CO2. scbt.com

Self-Polymerization: Isocyanates can react with themselves, especially during storage or at elevated temperatures. google.com This can lead to the formation of dimers (uretidiones) and trimers (isocyanurates). wikipedia.orgebrary.net These self-polymerization products are often undesirable as they can affect the properties of the final polymer. google.com

Reactions with Other Nucleophiles: The isocyanate group readily reacts with a range of nucleophiles, which can be present as reactants, solvents, or impurities. Reactions with alcohols produce urethanes, while reactions with amines yield ureas. scispace.com Further reactions can occur where the N-H bond of a urethane or urea adds across another isocyanate group, leading to the formation of allophanate (B1242929) and biuret (B89757) linkages, respectively. wikipedia.orgebrary.net These reactions can introduce branching or cross-linking in polymer chains.

A summary of common side reactions and the resulting byproducts is presented in the table below.

| Reactant/Condition | Intermediate Product | Final Byproduct | Significance |

| Water (H₂O) | Carbamic Acid | Amine + Carbon Dioxide (CO₂) | Formation of urea impurities, foaming. wikipedia.orgsmolecule.comscbt.com |

| Amine (from water reaction) | - | Disubstituted Urea | Common impurity, affects polymer properties. wikipedia.org |

| Isocyanate (self-reaction) | - | Uretidione (Dimer), Isocyanurate (Trimer) | Affects stoichiometry and final polymer structure. wikipedia.orggoogle.comebrary.net |

| Urethane | - | Allophanate | Introduces branching/cross-linking. ebrary.net |

| Urea | - | Biuret | Introduces branching/cross-linking. wikipedia.org |

| Carboxylic Acids | Mixed Anhydride | Amide + CO₂ or Disubstituted Urea + Acid Anhydride | Can occur with acidic impurities or co-reactants. sci-hub.se |

| (Meth)acrylic Monomers | - | Michael Adducts | Potential for byproduct formation when used with blocking agents like oximes. google.com |

Stability and Storage Considerations in Reaction Environments

The stability of this compound is a critical factor in its handling, storage, and use in reaction environments. Due to the high reactivity of the isocyanate group, the compound is susceptible to degradation and polymerization if not stored under appropriate conditions. google.com

Temperature and Light: Elevated temperatures can accelerate undesirable reactions, including self-polymerization to form dimers and trimers, and decomposition. scbt.com For the related compound 2-(2-isocyanatoethyl)thiophene, degradation is noted above 200°C. Exposure to light can also promote polymerization, and it is recommended to store isocyanates in the dark. cdc.govkarenz.jp For long-term storage, refrigeration at 2-8°C is often recommended for related isocyanate-containing monomers. karenz.jp

Moisture: As a primary reactant, water must be rigorously excluded from the storage and reaction environment. The reaction with moisture leads to the formation of solid urea byproducts and the release of CO2, which can cause pressure buildup in sealed containers. scbt.comcanada.ca Therefore, storage under a dry, inert atmosphere such as nitrogen is essential. canada.ca

Incompatible Materials: Contact with a wide range of materials can lead to hazardous reactions. These include strong acids, bases, alcohols, and amines, which can catalyze vigorous polymerization or other exothermic reactions. scbt.comcanada.ca Contact with oxidizing agents should also be avoided. tcichemicals.com

Stabilizers: To prevent premature polymerization during storage, commercial isocyanate monomers are often supplied with inhibitors. For the related 2-isocyanatoethyl methacrylate, Butylated Hydroxytoluene (BHT) is commonly added as a polymerization inhibitor. karenz.jp For bulk storage of liquid isocyanates, stabilization with small amounts of weak acidic oxides, such as dissolved carbon dioxide, has been proposed to inhibit self-combination. google.com

Based on a comprehensive review of scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the provided outline on polymerization and oligomerization. The specified outline describes the behavior of a bifunctional monomer capable of forming polymer chains and networks. However, this compound is a monofunctional isocyanate.

Chemical Structure and Reactivity of this compound

The chemical structure of this compound (CH₃COOCH₂CH₂NCO) contains a reactive isocyanate group (-NCO) and an acetate group (-OCOCH₃). In polymer chemistry, particularly in the synthesis of polyurethanes, the isocyanate group readily reacts with compounds containing active hydrogen atoms, such as alcohols (-OH) and amines (-NH₂), to form urethane or urea linkages, respectively. westlake.edu.cn

Crucially, the acetate group is generally non-reactive under these polymerization conditions. Consequently, this compound can only react at one end (the isocyanate group). This monofunctional nature means it cannot act as a building block to form the backbone of a linear polymer or create a crosslinked network on its own. Instead, its role in polymer synthesis would be limited to that of a chain terminator or a chemical modifier to introduce an acetate-bearing side group onto a pre-existing polymer with reactive sites.

Discrepancy with the Provided Outline

The requested article outline is structured around polymerization concepts that require a monomer with at least two reactive functional groups (a bifunctional monomer).

Polymerization and Oligomerization Via Isocyanate Functionality

Covalent Integration into Polymer Systems:2-Isocyanatoethyl acetate (B1210297) could be integrated into a polymer system, but as a side-chain modification, not as a comonomer in the main chain in the way implied by the overall outline.

Likely Compound of Interest: 2-Isocyanatoethyl Methacrylate (B99206) (IEM)

The provided outline aligns perfectly with the known chemistry of a related but distinct compound: 2-Isocyanatoethyl Methacrylate (IEM) . IEM is a well-documented bifunctional monomer. researchgate.net It possesses both a reactive isocyanate group and a polymerizable methacrylate group.

This dual functionality allows IEM to participate in two distinct types of polymerization:

Polyaddition via its isocyanate group to form polyurethanes. westlake.edu.cn

Radical polymerization via its methacrylate group to form poly(methacrylate)s. researchgate.net

This bifunctionality is extensively used for the synthesis of linear polymers, crosslinked networks, urethane (B1682113) oligomers, and for the covalent integration into various polymer systems, precisely as detailed in the user's outline. smolecule.combiosynth.comnih.gov The scientific literature contains numerous studies on IEM that would directly correspond to each section and subsection of the requested article. For instance, research frequently describes the synthesis of polymers with pendant isocyanate groups by polymerizing the methacrylate function of IEM, which can then be used for subsequent crosslinking reactions. researchgate.netnih.gov

Copolymerization with Monomers Possessing Reactive Hydroxyl or Amine Groups

The copolymerization of 2-isocyanatoethyl acetate with monomers featuring reactive hydroxyl or amine functionalities is a cornerstone of its application in polymer chemistry. This reaction leverages the high electrophilicity of the isocyanate carbon, which is readily attacked by the nucleophilic oxygen of a hydroxyl group or the nitrogen of an amine group.

The reaction with a hydroxyl-containing monomer (a polyol, for instance) leads to the formation of a polyurethane. The basic synthesis involves the exothermic condensation reaction of the isocyanate with the hydroxyl-containing compound. tandfonline.coml-i.co.uk This reaction can proceed even at room temperature and can be catalyzed to achieve faster reaction rates. l-i.co.uk Similarly, the reaction with an amine-containing monomer (a polyamine) results in the formation of a polyurea. The reaction between isocyanates and amines is generally very rapid. dergipark.org.tr

While specific research data on the copolymerization of this compound is limited in publicly available literature, extensive research on the closely related monomer, 2-isocyanatoethyl methacrylate (IEM), provides significant insight into the expected reactivity and resulting copolymer properties. The primary difference between the two is the presence of a methyl group on the acrylate (B77674) backbone of IEM, which has a minor electronic effect but does not fundamentally alter the reactivity of the pendant isocyanate group.

Research on IEM demonstrates its successful copolymerization with various vinyl monomers and the subsequent reaction of the isocyanate group with amines. For instance, copolymers of IEM and methyl methacrylate have been synthesized, creating a polymer with pendant isocyanate groups that can be further functionalized by reacting with amine-containing molecules. researchgate.net In one study, the reaction of 2-isocyanatoethyl methacrylate with (R/S)-(+/−)-α-ethylbenzylamine was conducted in methylene (B1212753) chloride with a dibutyltin (B87310) dilaurate catalyst at 38°C for 24 hours, achieving a high yield. tandfonline.comtandfonline.com This demonstrates a viable pathway for incorporating amine-functional molecules into the polymer structure.

The reactivity of the isocyanate group allows for the formation of cross-linked networks as well. For example, copolymers containing pendant isocyanate groups, such as those derived from this compound, can be cross-linked by reacting them with multi-functional amines like diethylenetriamine. This interfacial polymerization leads to the formation of materials like polyurea microcapsules. researchgate.net

The table below summarizes the copolymerization characteristics of 2-isocyanatoethyl methacrylate (IEM) with various vinyl monomers, which can be considered indicative of the behavior of this compound under similar free-radical polymerization conditions. The reactivity ratios (r1, r2) indicate how readily each monomer reacts with itself versus the other monomer in a copolymerization reaction.

Table 1: Reactivity Ratios for the Copolymerization of 2-Isocyanatoethyl Methacrylate (IEM, M1) with Various Vinyl Monomers (M2)

| Co-monomer (M2) | r1 (IEM) | r2 (M2) | Copolymer System |

|---|---|---|---|

| Styrene (STY) | 0.38 | 0.44 | IEM/STY |

| Methyl Methacrylate (MMA) | 1.19 | 0.84 | IEM/MMA |

| n-Butyl Acrylate (NBA) | 2.50 | 0.40 | IEM/NBA |

Data sourced from a study on the design and development of isocyanatoacrylates as dental adhesives. nih.gov

The Q (reactivity) and e (polarity) values, calculated from these reactivity ratios, further characterize the monomer's behavior in copolymerization. For IEM, these values were determined to be Q = 0.89 and e = 0.60. nih.gov These parameters are crucial for predicting the composition of copolymers and designing polymers with specific properties. nih.gov

The following table presents a representative reaction condition for the functionalization of an isocyanate-containing monomer with an amine, based on the synthesis of R/S-(+/−)N-methacryloyloxyehtyl-N′-α-ethylbenzyl(urea) from 2-isocyanatoethyl methacrylate.

Table 2: Representative Reaction Conditions for Amine Functionalization

| Reactants | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Isocyanatoethyl methacrylate, (R/S)-(+/−)-α-Ethylbenzylamine | Methylene Chloride | Dibutyltin dilaurate | 38°C | 24 h | 97.8% |

Data from the synthesis and characterization of new optically active poly(acrylamide/methacrylurea-co-vinyl acetate) copolymers. tandfonline.comtandfonline.com

These findings from studies on 2-isocyanatoethyl methacrylate provide a strong foundation for understanding the copolymerization potential of this compound with hydroxyl and amine-functional monomers. The isocyanate group's versatile reactivity allows for the creation of a wide array of linear, branched, or cross-linked copolymers with tailored properties for various applications.

Derivatization and Advanced Functionalization Strategies Utilizing 2 Isocyanatoethyl Acetate

Surface Functionalization of Inorganic and Organic Substrates

The isocyanate group of 2-isocyanatoethyl acetate (B1210297) is particularly effective for reacting with surface hydroxyl (-OH) groups, which are abundant on a wide range of natural and synthetic materials. This reaction forms the basis for covalently grafting the molecule onto substrates, thereby altering their surface chemistry and properties.

Grafting onto Hydroxyl-Functionalized Materials (e.g., Cellulose (B213188) Nanocrystals, Hydroxyapatite (B223615), Wood)

Materials such as wood, cellulose nanocrystals (CNCs), and hydroxyapatite (HAp) are characterized by a high density of surface hydroxyl groups, making them prime candidates for modification with isocyanates. google.comresearchgate.net The chemical modification of wood, for instance, is a well-established field aiming to improve properties like dimensional stability and resistance to degradation. researchgate.netmdpi.com The reaction involves the esterification of the wood's hydroxyl groups. mdpi.com Similarly, the surfaces of CNCs and HAp can be functionalized to enhance their compatibility with polymer matrices or to introduce new properties.

A key application of this grafting strategy is in the biomedical field, particularly with hydroxyapatite, a primary mineral component of bone. Research has explored the surface grafting of various isocyanates onto HAp particles to improve their integration with polymeric matrices for orthopedic applications. pan.plnih.gov A comparative study investigated the reactivity of several isocyanates with HAp, including 2-isocyanatoethyl methacrylate (B99206) (IEM), hexamethylene diisocyanate (HMDI), butyl isocyanate (BIC), and 2-isocyanatoethyl acetate (EIA). The results indicated that while IEM and HMDI react readily with HAp, EIA exhibits a lower reactivity. nih.gov This suggests that while grafting with EIA is feasible, it may require more forcing conditions or result in lower grafting densities compared to more reactive isocyanates.

| Isocyanate Compound | Abbreviation | Reactivity with Hydroxyapatite (HAp) | Reference |

|---|---|---|---|

| 2-Isocyanatoethyl methacrylate | IEM / ICEM | High | nih.gov |

| Hexamethylene diisocyanate | HMDI | High | nih.gov |

| This compound | EIA | Low | nih.gov |

| Butyl isocyanate | BIC | Low | nih.gov |

Engineering Interfacial Adhesion in Composite Materials

The performance of composite materials critically depends on the adhesion between the filler or reinforcement phase and the polymer matrix. researchgate.netharvard.edu Weak adhesion can lead to poor stress transfer, resulting in diminished mechanical properties. researchgate.net Coupling agents are additives designed to create strong bonds across this interface, typically possessing two different types of functional groups: one that reacts with the filler and one that copolymerizes with the matrix.

Isocyanates are effective coupling agents for composites containing lignocellulosic fillers (like wood or bamboo fibers) in a polymer matrix, owing to the high reactivity of the isocyanate group with the hydroxyl groups of the filler. By grafting onto the filler surface, the other functional group on the isocyanate molecule is oriented outwards, ready to interact or bond with the surrounding polymer matrix.

In the context of this compound, the isocyanate group can anchor the molecule to a hydroxyl-bearing filler. The outward-projecting acetate group can then enhance compatibility with polar polymer matrices. Studies have concluded that isocyanates like IEM and HMDI are suitable coupling agents for polymers due to their reactivity. nih.gov Although this compound shows lower reactivity, it can still function as a coupling agent, bridging the inorganic filler and the organic polymer matrix, albeit potentially less efficiently than its more reactive counterparts. pan.plnih.gov

Design of Functional Polymers through Post-Polymerization Modification

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that are otherwise difficult to produce by direct polymerization of functional monomers. This method involves creating a polymer backbone and then chemically altering its side chains to introduce desired functionalities.

This compound is well-suited for this approach. A polymer containing reactive sites, such as hydroxyl groups, can be reacted with EIA. The isocyanate group of EIA forms a stable urethane (B1682113) linkage with the polymer's hydroxyl group, thereby grafting the ethyl acetate moiety onto the polymer backbone.

A significant advantage of this method is the latent functionality of the acetate group. Once grafted, the acetate ester can be hydrolyzed under acidic or basic conditions to yield a hydroxyl group. This transformation dramatically alters the polymer's properties, for instance, by increasing its hydrophilicity. This strategy allows for the creation of amphiphilic polymers or the modification of surfaces to control wettability. The rate of this hydrolysis can be influenced by factors like pH and the presence of enzymes, allowing for the design of materials with responsive or controlled-release properties. For example, research on other acetylated polymers has shown that enzymatic hydrolysis can progressively remove acetate groups, increasing the polymer's solubility and cloud point over time. This principle could be applied to EIA-modified polymers to create environmentally responsive materials.

Development of Hybrid Materials with Controlled Interfacial Properties

Hybrid materials, which combine inorganic and organic components at the molecular or nanoscale, offer a synergistic combination of properties not available in the individual constituents. Controlling the interface between the organic and inorganic phases is paramount to achieving desired performance.

This compound can serve as a molecular linker or coupling agent in the synthesis of such organic-inorganic hybrid materials. pan.pl The synthesis process involves two key steps enabled by EIA's bifunctional nature:

Interfacial Bonding: The isocyanate group can form a covalent bond with the surface of an inorganic material rich in hydroxyl groups, such as silica, hydroxyapatite, or metal oxides. nih.gov This initial step anchors the organic component to the inorganic substrate.

This strategy allows for the precise engineering of interfacial characteristics, which is crucial for applications ranging from nanocomposites with enhanced mechanical properties to bioactive materials designed for specific biological interactions.

Advanced Spectroscopic and Analytical Characterization of 2 Isocyanatoethyl Acetate and Its Adducts

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for monitoring the chemical transformations involving 2-isocyanatoethyl acetate (B1210297). azom.comresearchgate.net It allows for real-time, in-situ analysis of the reaction progress by tracking the changes in characteristic infrared absorption bands of the functional groups. azom.com

Monitoring Isocyanate Consumption and Urethane (B1682113)/Urea (B33335) Formation

The reaction of 2-isocyanatoethyl acetate with a hydroxyl-containing compound to form a urethane linkage is a primary application. The progress of this reaction can be meticulously monitored using FTIR spectroscopy. researchgate.net

The key spectral feature for tracking the consumption of the isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This band typically appears in the region of 2240–2270 cm⁻¹. paint.orgacs.orgthermofisher.com As the reaction proceeds, the intensity of this peak diminishes, indicating the consumption of the isocyanate functional groups. paint.orgmdpi.com

Concurrently, the formation of the urethane linkage gives rise to new absorption bands. The N-H stretching vibration of the urethane group appears in the range of 3200–3420 cm⁻¹. thermofisher.com The urethane carbonyl (C=O) stretching vibration is observed around 1690–1740 cm⁻¹. thermofisher.com Specifically, non-hydrogen-bonded urethane carbonyls absorb at approximately 1740 cm⁻¹, while hydrogen-bonded ones appear at a lower wavenumber, around 1690 cm⁻¹. thermofisher.com The formation of urethane linkages is also confirmed by the appearance of bands for N-H and C-O modes at approximately 1518 cm⁻¹ and 1145 cm⁻¹, respectively. paint.org

In reactions where water is present, either intentionally or as a contaminant, the isocyanate group can react to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can further react with another isocyanate group to form a urea linkage. The formation of urea can be identified by the appearance of a carbonyl stretching band around 1767 cm⁻¹. paint.org

The ability to monitor these changes in real-time provides valuable kinetic data and ensures the desired reaction endpoint is reached. azom.com

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Observation |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2270 | Disappears as reaction proceeds paint.orgacs.orgthermofisher.com |

| Urethane (N-H) | Stretch | 3200 - 3420 | Appears with urethane formation thermofisher.com |

| Urethane (C=O) | Stretch (Non-bonded) | ~1740 | Appears with urethane formation thermofisher.com |

| Urethane (C=O) | Stretch (Associated) | ~1690 | Appears with urethane formation thermofisher.com |

| Urethane (N-H/C-N) | Amide II | ~1518 | Appears with urethane formation paint.org |

| Urea (C=O) | Asymmetric & Symmetric Stretch | 1641 - 1767 | Appears if side reactions with water occur paint.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound and its adducts, providing information on the connectivity and chemical environment of atoms. nih.gov

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy allows for the identification and quantification of the different proton environments within the molecule. For this compound, the spectrum would show distinct signals for the methyl protons of the acetate group, the methylene (B1212753) protons adjacent to the ester oxygen, and the methylene protons adjacent to the isocyanate group.

Upon reaction to form a urethane, new signals will appear. For instance, the formation of a urethane linkage introduces a proton on the nitrogen atom (N-H), which gives rise to a new signal. The chemical shift of this proton can be influenced by hydrogen bonding. The protons on the carbons adjacent to the newly formed urethane linkage will also experience a change in their chemical environment, leading to a shift in their corresponding signals. By analyzing the integration and multiplicity of these signals, the structure of the resulting adduct can be confirmed. mdpi.com

¹³C NMR for Carbon Backbones and Linkage Identification

Carbon-13 NMR (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of this compound and its reaction products. nih.gov Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

For this compound, characteristic signals would be observed for the carbonyl carbon of the acetate group, the methyl carbon, and the two methylene carbons. The carbon of the isocyanate group also has a characteristic chemical shift.

When this compound reacts to form a urethane, the most significant change in the ¹³C NMR spectrum is the disappearance of the isocyanate carbon signal and the appearance of a new signal for the urethane carbonyl carbon. The chemical shifts of the carbons adjacent to the newly formed linkage will also be altered, providing further confirmation of the product's structure. scribd.com

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

| C H₃-C(=O)O- | ~20 |

| CH₃-C (=O)O- | ~170 |

| -O-C H₂-CH₂-NCO | ~60-65 |

| -O-CH₂-C H₂-NCO | ~40-45 |

| -N=C =O | ~120-130 |

Note: Predicted chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Solid-State NMR for Polymer Networks and Surface Modifications

For adducts of this compound that are crosslinked polymers or surface-modified materials, solid-state NMR (ssNMR) is an invaluable characterization technique. researchgate.net Unlike solution-state NMR, which requires soluble samples, ssNMR can provide structural and dynamic information on insoluble materials. researchgate.net

Cross-polarization magic angle spinning (CP-MAS) is a common ssNMR technique used to enhance the signal of less abundant nuclei like ¹³C and to obtain high-resolution spectra from solid samples. acs.org By using ssNMR, it is possible to study the extent of reaction, the degree of crosslinking, and the mobility of different segments within a polymer network derived from this compound. researchgate.net

For example, in the modification of cellulose (B213188) nanocrystals with 2-isocyanatoethyl methacrylate (B99206) (a similar compound), solid-state ¹³C NMR was used to confirm the covalent attachment of the modifier to the cellulose surface. The appearance of new peaks corresponding to the carbons of the methacrylate and the urethane linkage, along with the characteristic signals of the cellulose backbone, provided clear evidence of successful surface modification. acs.orgacs.org This demonstrates the utility of ssNMR in characterizing the structure of complex, solid-state materials derived from isocyanate-based reactions.

Mass Spectrometry Techniques (e.g., MALDI-TOF MS) for Molecular Weight and Purity Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly well-suited for the analysis of large molecules and polymers, including adducts of this compound. wpmucdn.com It provides information on the molecular weight, molecular weight distribution (polydispersity), and purity of the sample. wpmucdn.comshimadzu.com

In a typical MALDI-TOF MS experiment, the analyte is co-crystallized with a matrix that absorbs laser energy. utoronto.ca The laser irradiation desorbs and ionizes the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. utoronto.ca The time it takes for the ions to reach the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights. utoronto.ca

For the analysis of polymers and adducts formed from this compound, MALDI-TOF MS can be used to:

Confirm the molecular weight of the desired product.

Identify the presence of oligomers and determine their distribution.

Detect unreacted starting materials or byproducts, thus assessing the purity of the sample.

Characterize the end groups of polymer chains.

Elemental Analysis for Stoichiometry and Degree of Functionalization

Elemental analysis is a fundamental technique for determining the elemental composition of a sample. In the context of materials modified with nitrogen-containing compounds like this compound, elemental analysis is crucial for confirming successful functionalization and quantifying its extent. By precisely measuring the weight percentage of elements, particularly nitrogen, the degree of substitution (DS) or functionalization can be calculated.

In a study involving the modification of cellulose nanocrystals (CNCs) with a related compound, 2-isocyanatoethyl methacrylate (IEM), elemental analysis was employed to ascertain the nitrogen content of the modified CNCs (mCNCs). acs.org This nitrogen content is directly attributable to the grafted IEM molecules. The degree of substitution, representing the extent of hydroxyl group replacement on the CNC surface, was then calculated based on this nitrogen percentage. acs.org This quantitative approach provides a direct measure of the reaction's efficiency and the density of functional groups on the substrate.

Table 1: Example Data from Elemental Analysis of Modified Cellulose Nanocrystals

| Sample | Nitrogen Content (wt%) | Calculated Degree of Substitution |

|---|---|---|

| Unmodified CNCs | 0.00 | 0.00 |

Note: Data is illustrative, based on findings for similar isocyanate modifications. The degree of substitution can be calculated from the nitrogen percentage relative to the molecular weights of the repeating unit and the grafted molecule.

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Modified Materials

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystallinity, crystallite size, and changes in the crystal lattice upon chemical modification. When a substrate like cellulose is functionalized with this compound or similar molecules, the grafting reaction can disrupt the ordered, crystalline arrangement of the polymer chains.

Table 2: XRD Peak Analysis of Cellulose Acetate Before and After Modification

| Sample | Main Diffraction Peak (2θ) | Observations |

|---|---|---|

| Cellulose Acetate (CA) | ~8.6° | Sharp peak, indicative of semi-crystalline structure. mdpi.com |

| Modified CA (CA-Mx) | ~8.6° (reduced intensity) | Main peak intensity decreases, suggesting reduced crystallinity. mdpi.com |

Chromatographic Methods (e.g., GPC/SEC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable tool for characterizing polymers. lcms.czlcms.cz It separates molecules based on their hydrodynamic volume in solution, allowing for the determination of crucial parameters like number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz

When this compound is used to synthesize or modify polymers, GPC/SEC is essential for understanding how the reaction affects the polymer chain lengths and their distribution. For instance, in the creation of composites where modified CNCs are copolymerized with monomers like methyl methacrylate (MMA), GPC is used to confirm that the resulting polymer matrix has the desired molecular weight. acs.org In one study, the number-average molecular weight of both a neat poly(methyl methacrylate) (PMMA) and a composite of PMMA with modified CNCs was found to be around 65,000 g/mol , ensuring that comparisons of their mechanical properties were made on polymers of similar chain length. acs.org The choice of solvent (mobile phase) is critical for an accurate GPC analysis, as the polymer must be fully dissolved without degradation or aggregation. jordilabs.comwaters.com

Table 3: Illustrative GPC/SEC Data for a Polymer Before and After Modification

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

|---|---|---|---|

| Base Polymer | 85,000 | 153,000 | 1.80 |

Note: This table is illustrative. The molecular weight is expected to increase upon grafting with this compound, with potential changes in PDI depending on the reaction's uniformity.

Thermal Analysis Techniques (e.g., TGA) for Thermal Stability of Formed Polymers/Derivatives

Thermogravimetric Analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. polymerinnovationblog.com It is widely used to evaluate the thermal stability and decomposition profile of polymers and modified materials.

The introduction of this compound or its derivatives can alter the thermal stability of a polymer. TGA curves for cellulose nanocrystals modified with IEM showed enhanced thermal stability compared to unmodified ones after accounting for washing processes. acs.org In another study, the homopolymer of IEM and its copolymers with methyl methacrylate were analyzed using TGA. researchgate.net The results indicated that the degradation mechanism of the copolymers initiated at the isocyanate group. researchgate.net The glass transition temperature (Tg) of poly(isocyanatoethyl methacrylate) was determined to be 47 °C. researchgate.net TGA typically provides the onset temperature of degradation (T_onset) and the temperature of maximum weight loss rate (T_max), which are key indicators of thermal stability.

Table 4: Thermal Degradation Data from TGA of Unmodified and Modified Materials

| Material | Onset Degradation Temp (°C) | Peak Degradation Temp (°C) | Key Finding |

|---|---|---|---|

| Unmodified Cellulose Nanocrystals (umCNC) | ~250 | - | Lower thermal stability. acs.org |

| Modified Cellulose Nanocrystals (mCNC) | ~275 | - | Enhanced thermal stability after modification. acs.org |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of elements within the top 5-10 nanometers of a material's surface. phi.comthermofisher.comfilab.fr This makes it exceptionally well-suited for confirming the successful surface modification of materials.

When a substrate is treated with this compound, the isocyanate group reacts with surface functionalities (like hydroxyl groups) to form urethane linkages. XPS can verify this chemical transformation. In the characterization of cellulose nanocrystals modified with IEM, XPS was used to provide further support for the successful attachment of the acrylic functional group via a urethane linkage. acs.org The analysis would typically involve acquiring survey scans to identify all elements present and high-resolution scans of specific elements like Carbon (C 1s), Oxygen (O 1s), and Nitrogen (N 1s). The presence of a distinct N 1s peak, corresponding to the nitrogen in the newly formed urethane bond, is direct evidence of successful surface functionalization. Furthermore, high-resolution C 1s spectra can be deconvoluted to identify carbon atoms in different chemical environments, such as C-C, C-O, C=O, and the N-C=O of the urethane group. eag.com

Rheological and Mechanical Property Characterization of Polymeric Systems

The incorporation of functional adducts and the formation of new polymer networks significantly impact the material's macroscopic properties, which can be assessed through rheological and mechanical testing.

Rheological Properties: Rheology is the study of the flow and deformation of matter. uobabylon.edu.iqbiointerfaceresearch.com For polymeric systems, rheological measurements provide insight into their viscoelastic nature, processing behavior, and molecular structure (e.g., entanglements, cross-linking). uakron.edu The introduction of this compound adducts can alter the viscosity and flow behavior of polymer melts or solutions. For example, grafting these molecules onto a polymer backbone can increase intermolecular interactions (like hydrogen bonding through the urethane group), leading to higher viscosity. researchgate.net In cross-linked systems, rheology can be used to monitor the curing process and determine the properties of the final network.

Mechanical Properties: Mechanical testing quantifies properties such as strength, stiffness, and toughness. The covalent bonding of functional modifiers to a polymer matrix can dramatically enhance its mechanical performance. In a study of PMMA composites, the incorporation of CNCs modified with 2-isocyanatoethyl methacrylate resulted in a significant improvement in mechanical strength. acs.org The tensile strength of the composite with 2 wt% modified CNCs was 104% higher than that of the neat PMMA, demonstrating effective stress transfer from the polymer matrix to the reinforcing nanoparticles. acs.org This enhancement is attributed to the strong covalent linkage and improved dispersion afforded by the surface modification. acs.org

Table 5: Mechanical Properties of PMMA and a Modified CNC Composite

| Sample | Tensile Strength (MPa) | Improvement (%) |

|---|---|---|

| Neat Poly(methyl methacrylate) (PMMA) | 28.7 | - |

Source: Data from a study on PMMA composites with CNCs modified with 2-isocyanatoethyl methacrylate. acs.org

Contact Angle Measurements for Wettability Characterization

Contact angle measurement is a common method to quantify the wettability of a solid surface by a liquid, providing information about the surface's hydrophilicity or hydrophobicity. nih.govmaterialsxpertise.com The contact angle is the angle formed at the interface of the solid, liquid, and vapor phases. nih.gov A low contact angle (<90°) indicates good wetting (hydrophilic surface), while a high contact angle (>90°) signifies poor wetting (hydrophobic surface).

Chemical surface modification with molecules like this compound, which contains both polar (urethane) and nonpolar (ethyl acetate) segments, can significantly alter the surface energy and, consequently, its wettability. When hydrophilic materials like cellulose nanocrystals are modified, a notable change in their interaction with water is expected. A study showed that after modifying CNCs with 2-isocyanatoethyl methacrylate, the water contact angle increased substantially, indicating a shift towards a more hydrophobic or less hydrophilic surface. acs.org This change from a hydrophilic to a more organophilic surface is crucial for improving the dispersion of the modified material in nonpolar organic solvents and polymer matrices. acs.org

Table 6: Water Contact Angle on Unmodified and Modified Surfaces

| Surface | Water Contact Angle (°) | Wettability |

|---|---|---|

| Silicon Wafer (Reference) | 20 ± 2° | Hydrophilic |

| Unmodified Cellulose Nanocrystals (umCNCs) | 27 ± 2° | Hydrophilic |

Source: Data from a study on CNCs modified with 2-isocyanatoethyl methacrylate. acs.org

Theoretical and Computational Investigations of 2 Isocyanatoethyl Acetate Reactivity

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules like 2-isocyanatoethyl acetate (B1210297). These studies focus on the electronic distribution and how it governs the molecule's reactivity, particularly the highly electrophilic carbon atom in the isocyanate group (-N=C=O). nih.gov

To achieve high accuracy in describing the electronic structure of isocyanates, it is often necessary to employ theoretical methods that account for electron correlation—the interaction between electrons. The equilibrium geometry and stability of isocyanate isomers can be highly dependent on the level of theory used, with methods like coupled-cluster theory, such as CCSD(T), providing very accurate results. csic.esresearchgate.net Second-order Møller-Plesset perturbation theory (MP2) is another method that incorporates electron correlation and is used to determine properties like anharmonic frequencies and rovibrational constants. csic.es For instance, studies on methyl isocyanate have shown that its molecular skeleton's quasi-linearity and the low barrier for internal rotation of the methyl group are features that require high-level correlated methods for accurate description. csic.esresearchgate.net These approaches are essential for building a foundational understanding of the energetics and potential energy surfaces of molecules like 2-isocyanatoethyl acetate.

High-level ab initio computations, targeting the CCSDT(Q)/CBS//CCSD(T)/cc-pVQZ level of theory, have been used to investigate the hydrolysis of isocyanic acid (HNCO), providing benchmark data on reaction barriers. chemrxiv.org Such computationally intensive methods, while not always feasible for larger systems, are crucial for validating the accuracy of more computationally efficient methods like Density Functional Theory (DFT).

| Theoretical Method | Application in Isocyanate Chemistry | Key Findings/Insights |

| Coupled-Cluster (e.g., CCSD(T)) | Accurate determination of molecular structures, stabilities, and reaction energies for isocyanates and their isomers. csic.esresearchgate.netchemrxiv.org | Provides "gold standard" benchmark results. Crucial for understanding systems where electron correlation is strong. csic.es |

| Møller-Plesset Perturbation Theory (MP2) | Calculation of vibrational frequencies, rovibrational constants, and exploring potential energy surfaces. csic.es | A cost-effective method to include electron correlation, useful for geometry optimizations and frequency calculations. csic.es |

| Density Functional Theory (DFT) | Investigating reaction mechanisms, transition states, and solvation effects for a wide range of isocyanate reactions. researchgate.netchemrxiv.org | Offers a good balance between computational cost and accuracy, making it suitable for larger molecules and complex reaction pathways. researchgate.net |

A significant application of quantum chemistry is the elucidation of reaction mechanisms by mapping out the potential energy surface, which includes identifying reactants, products, intermediates, and transition states. For isocyanate reactions, such as the formation of urethanes via reaction with alcohols, computational methods can predict the activation barriers (Gibbs free energies of activation) and reaction energies. researchgate.net

DFT studies, for example, have been used to investigate the mechanism of urethane (B1682113) formation. researchgate.net These studies can compare different possible pathways, such as a direct bimolecular reaction versus a mechanism involving intramolecular hydrogen transfer. researchgate.net The transition state geometries reveal the concerted nature of bond breaking and forming. For the reaction between an isocyanate and an alcohol, the transition state often involves a four-membered ring-like structure where the alcohol's hydroxyl hydrogen interacts with the isocyanate's nitrogen atom. researchgate.net

Computational studies have also explored the decomposition pathways of related molecules like hydroxy isocyanate (HONCO), identifying transition states and calculating the energy barriers for dissociation into different radical products. acs.org This type of analysis is critical for understanding potential side reactions and the stability of isocyanate-containing compounds under various conditions.

Molecular Dynamics and Monte Carlo Simulations of Polymerization Processes (as applicable to polyaddition)

While quantum mechanics is ideal for studying individual reaction steps, molecular dynamics (MD) and Monte Carlo (MC) simulations are better suited for modeling the collective behavior of molecules during a polymerization process. engconfintl.orgvot.pl These methods can simulate the growth of polymer chains and predict the macroscopic properties of the resulting material.

Kinetic Monte Carlo (KMC) models are particularly useful for simulating step-growth polymerization, such as the polyaddition reaction that forms polyurethanes from diisocyanates and diols. engconfintl.orgnorthwestern.edu These simulations can track the evolution of molecular weight distributions, the formation of polymer networks, and the microstructure of the resulting gel. engconfintl.org For example, KMC simulations have been developed to model complex systems where polyaddition and free-radical polymerization occur simultaneously. engconfintl.orgresearchgate.net Such models can account for factors like the unequal reactivity of different isocyanate groups, which can significantly affect the final polymer architecture. northwestern.edu

Molecular dynamics simulations have been employed to understand the structure-property relationships in polyurethanes. acs.org By simulating the interactions between polymer chains, MD can shed light on phenomena such as hydrogen bonding, phase separation, and the mechanical response of the material to deformation. acs.org For instance, MD simulations of polyurethanes derived from isohexides and an isocyanate revealed that differences in the stereochemistry of the monomer lead to distinct hydrogen bonding patterns (intramolecular vs. intermolecular), which in turn explains the vastly different mechanical properties (e.g., rigid plastic vs. flexible elastomer) of the resulting polymers. acs.org

| Simulation Technique | Application in Isocyanate Polyaddition | Information Gained |

| Kinetic Monte Carlo (KMC) | Modeling the kinetics of polyurethane formation, including complex and competing reactions. engconfintl.orgnorthwestern.edu | Molecular weight distribution, gel point, network architecture, effect of reactant stoichiometry and reactivity. engconfintl.orgnorthwestern.edu |

| Molecular Dynamics (MD) | Investigating the conformation, interactions, and bulk properties of polyurethane materials. acs.orgnih.gov | Hydrogen bonding networks, phase separation, mechanical properties (e.g., elasticity, toughness), polymer chain entanglement. acs.org |

| Dissipative Particle Dynamics (DPD) | Simulating the mesoscale morphology and self-assembly of isocyanate-based systems, such as nanogels and micelles. mdpi.comresearchgate.net | Formation mechanisms of nanoparticles, drug loading/release from polymeric micelles, influence of block copolymers on morphology. researchgate.net |

Computational Modeling of Solvation Effects on Reactivity

The solvent environment can have a profound impact on the rates and mechanisms of chemical reactions. Computational models, particularly implicit or continuum solvation models like the Polarizable Continuum Model (PCM) or its variants (e.g., CPCM), are frequently used in conjunction with quantum chemical calculations to account for these effects. researchgate.netyok.gov.tr

These models represent the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. This approach allows for the calculation of solvation free energies, providing a more realistic picture of the reaction energetics in solution. Studies on isocyanate reactions have utilized these models to investigate mechanisms in different media. researchgate.netchemrxiv.org For example, in the study of organotin-catalyzed urethane formation, DFT calculations with the CPCM model were used to explore the reaction pathways in both polar and non-polar solvents, revealing how the solvent can influence the predominant catalytic cycle. researchgate.net

Development of Theoretical Methods for Isocyanate-Based Reactions

The ongoing development of theoretical and computational methods aims to improve the accuracy and efficiency of modeling chemical reactions. For isocyanate-based systems, this involves refining DFT functionals and basis sets to better describe the specific electronic features and non-covalent interactions that are important in their chemistry. chemrxiv.orguni-miskolc.hu

Researchers often compare the performance of various DFT functionals against high-level ab initio results or experimental data to identify the most reliable methods for a particular class of reactions. chemrxiv.orguni-miskolc.hu For instance, a detailed theoretical investigation into the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate compared results from various levels of theory, including DLPNO-CCSD(T) and different DFT functionals, to provide a highly accurate picture of the reaction mechanism and kinetics. chemrxiv.org This continuous benchmarking and development are crucial for ensuring that computational predictions are reliable and can guide experimental work effectively. Furthermore, the development of kinetic models for complex processes like stepwise polyaddition allows for the simulation of industrial polyurethane manufacturing processes, providing a powerful tool for process optimization. vot.pl

Emerging Research Directions and Advanced Applications in Functional Materials

Fabrication of Advanced Polyurethane and Polyurea-Based Materials

Polyurethanes (PUs) and polyureas (PURs) are classes of polymers known for their exceptional versatility, finding use in applications ranging from flexible foams to high-performance elastomers and coatings. pflaumer.comspecialchem.com The incorporation of 2-isocyanatoethyl acetate (B1210297) into PU and PUR synthesis allows for the creation of materials with enhanced or novel properties. The isocyanate group readily reacts with polyols and polyamines to form the characteristic urethane (B1682113) and urea (B33335) linkages of the polymer backbone, respectively. lookchem.comrsc.org

The presence of the acetate group on the ethyl side chain introduces a site for potential post-polymerization modification or can influence the polymer's final properties, such as solubility, thermal stability, and mechanical behavior. For instance, the ester group can impact the polarity and hydrogen bonding within the polymer matrix, affecting phase separation between hard and soft segments, a key determinant of the mechanical properties of these materials. mdpi.com Research in this area focuses on synthesizing PUs and PURs where 2-isocyanatoethyl acetate is used to fine-tune the polymer architecture, leading to materials with improved performance characteristics suitable for demanding applications.

Bio-inspired and Biomedical Material Development (Focus on material properties)

In the biomedical field, there is a continuous search for materials that are not only biocompatible but also possess specific functional properties to interact with biological systems in a desired manner. The reactivity of the isocyanate group in this compound makes it a candidate for the development of novel biomaterials. researchgate.net Its ability to react with hydroxyl or amine groups present in biological molecules or on the surfaces of other materials allows for the covalent attachment of these polymers to biomedical devices or tissue engineering scaffolds. acs.org

The development of hydrogels containing isocyanate-functional groups is a significant area of research. These hydrogels can be synthesized using monomers like 2-isocyanatoethyl methacrylate (B99206) (a closely related compound), which can then be readily functionalized with biomolecules. researchgate.net This approach allows for the creation of materials with tailored biological activity. While direct studies on this compound in this specific context are emerging, the principles of isocyanate chemistry are directly applicable. The resulting materials can be designed to have specific mechanical strengths, swelling capacities, and degradation profiles, making them suitable for applications such as drug delivery systems and tissue engineering scaffolds. nih.govnih.gov

The surface properties of a biomedical implant or device are critical for its success, as the surface is what directly interfaces with the biological environment. Unfavorable surface interactions can lead to issues like protein fouling, bacterial adhesion, and inflammatory responses. Surface modification is a key strategy to improve biocompatibility, and this compound offers a reactive handle for this purpose.

Table 1: Impact of Surface Modification using Isocyanate Chemistry on Material Properties

| Original Material | Modifying Agent Principle | Modified Property | Result | Reference |

| Cellulose (B213188) Nanocrystals | 2-Isocyanatoethyl Methacrylate | Hydrophobicity | Water contact angle increased, indicating reduced hydrophilicity. | acs.org |

| Polymeric Hydrogel | 2-Isocyanatoethyl Methacrylate | Bio-functionalization | Facile conjugation with amine- and thiol-containing biomolecules. | researchgate.net |

Responsive Materials for Environmental and Industrial Applications

"Smart" or responsive materials, which can change their properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials science. mdpi.comsci-hub.st These materials have potential applications in areas like environmental remediation, sensing, and self-healing technologies. The chemical reactivity of this compound makes it a valuable building block for creating such responsive polymers.

The isocyanate group can be used to incorporate this compound into a polymer backbone or as a cross-linker in a hydrogel network. researchgate.net The acetate group, or the urethane/urea linkage itself, can be designed to be sensitive to specific stimuli. For example, hydrogels can be formulated to swell or shrink in response to changes in pH or temperature, allowing for the controlled release of an encapsulated substance or a change in the material's mechanical properties. sci-hub.st In an industrial context, this could translate to self-healing coatings that repair scratches upon heating or filters that selectively capture pollutants based on pH changes in the surrounding water.

Innovation in Coatings and Adhesives Formulations

The performance of coatings and adhesives is critical in numerous industries, from automotive and aerospace to construction and electronics. There is a constant drive for formulations with improved durability, adhesion, and environmental resistance. pflaumer.com this compound and related functional monomers are being explored to meet these demands. lookchem.comsemanticscholar.org

In coatings, the incorporation of this compound can lead to enhanced cross-linking density, which in turn improves properties like scratch resistance, chemical resistance, and weatherability. pflaumer.com The bifunctional nature of molecules like 2-isocyanatoethyl methacrylate, a close analog, allows them to act as a bridge between different polymer chemistries, for example, in dual-cure systems that combine urethane and acrylate (B77674) chemistries for superior performance. semanticscholar.org

In the realm of adhesives, the isocyanate group provides strong adhesion to a variety of substrates through the formation of covalent bonds with surface functional groups. Research into adhesives formulated with isocyanate-containing (meth)acrylates has shown that even small amounts of these monomers can significantly enhance adhesive strength after curing.

Table 2: Enhanced Performance of Adhesives with Isocyanate-Containing Monomers

| Adhesive Formulation | Monomer Additive | Key Improved Property | Finding | Reference |

| (Meth)acrylate Copolymer | Isocyanate Group-Containing (Meth)acrylate | Adhesive Strength | Addition of 1-4% by weight helps maintain high adhesive strength after photocuring. | |

| Polycaprolactone-based | 2-Isocyanatoethyl Methacrylate | Medical Adhesive | Can be transformed into membranes effective as a medical adhesive. |

Q & A

Basic: What are the recommended synthetic methods for 2-isocyanatoethyl acetate in academic laboratories?

Methodological Answer:

this compound is typically synthesized via reaction of 2-hydroxyethyl acrylate with phosgene or its safer equivalents (e.g., triphosgene) under controlled conditions. Key steps include:

- Catalyst Selection : Dibutyl tin dilaurate (T12) is commonly used to accelerate isocyanate formation .

- Purification : Distillation under reduced pressure (≤1 mmHg) to isolate the product, with monitoring via FTIR for the characteristic NCO peak (~2270 cm⁻¹) .

- Stabilization : Addition of 100–200 ppm BHT to prevent premature polymerization .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: